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Compound of Interest

Compound Name:

3-(2-

methoxyethyl)azepanehydrochlori

de

CAS No.: 2866353-14-0

Cat. No.: B6607985 Get Quote

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Compound: 3-(2-Methoxyethyl)azepane hydrochloride (CAS: 2866353-14-0) | Free Base (CAS:

1566236-20-1)

Introduction & Mechanistic Rationale
3-(2-Methoxyethyl)azepane is a saturated, seven-membered heterocyclic building block highly

valued in modern drug discovery . The incorporation of a methoxyethyl side chain at the C3

position provides a flexible hydrogen-bond acceptor, which is frequently used to optimize the

lipophilicity, metabolic stability, and target binding affinity of lead compounds .

The Synthetic Challenge: Direct functionalization of unsubstituted azepanes at the C3 position

is thermodynamically unfavorable and lacks regiocontrol. Traditional ring-expansion methods

(e.g., Beckmann or Schmidt rearrangements) often yield difficult-to-separate regioisomeric

mixtures.

The Solution: This protocol details a highly regioselective, 5-step de novo synthesis starting

from inexpensive caprolactam (azepan-2-one). By utilizing an N-Boc protecting group, the

electron-withdrawing nature of the carbamate activates the adjacent α-protons (C3 position).

This allows for quantitative, regioselective enolization using the bulky, non-nucleophilic base

Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures . The resulting lithium

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b6607985?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6607985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enolate undergoes a clean SN2 alkylation. Subsequent deprotection and global reduction yield

the target azepane, which is isolated as a bench-stable hydrochloride salt .

Note: This protocol yields a racemic mixture. If an enantiopure building block is required,

downstream chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or

preparative chiral SFC is recommended.

Experimental Workflows & Pathway Visualization
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Figure 1: Five-step synthetic workflow for 3-(2-methoxyethyl)azepane hydrochloride.
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Figure 2: Mechanistic pathway of the regioselective LiHMDS-mediated α-alkylation.

Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Reaction Parameters for the 5-Step Synthesis
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Step
Reagent /
Reactant

Equivalen
ts

Solvent Temp (°C) Time (h)
Expected
Yield

1.

Protection

Caprolacta

m
1.0 THF 0 to 25 16 95%

Boc₂O 1.1

DMAP /

Et₃N
0.1 / 1.2

2.

Alkylation

N-Boc-

Caprolacta

m

1.0 THF -78 to 25 12 82%

LiHMDS

(1.0 M in

THF)

1.2

1-Bromo-2-

methoxyet

hane

1.5

3.

Deprotectio

n

Alkylated

N-Boc

Lactam

1.0 DCM 0 to 25 4 98%

Trifluoroac

etic Acid

(TFA)

10.0

4.

Reduction

3-

Substituted

Lactam

1.0 THF 0 to 65 18 85%

LiAlH₄ (2.0

M in THF)
3.0

5. Salt

Form

Substituted

Azepane
1.0 Et₂O 0 1 >95%
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HCl (4.0 M

in Dioxane)
2.0

Step-by-Step Methodologies & Causality
Step 1: Synthesis of tert-butyl 2-oxoazepane-1-
carboxylate
Causality: Unprotected caprolactam requires two equivalents of base to form a dianion, which

is poorly soluble and prone to side reactions. Boc-protection activates the ring and allows for

mono-deprotonation.

Dissolve caprolactam (1.0 eq) in anhydrous THF (0.5 M). Add Et₃N (1.2 eq) and DMAP (0.1

eq).

Cool the mixture to 0 °C using an ice bath. Add Boc₂O (1.1 eq) dropwise.

Remove the ice bath and stir at room temperature for 16 h.

Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC (Hexanes/EtOAc

7:3) should show complete consumption of caprolactam (KMnO₄ stain active).

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield a pale yellow

oil.

Step 2: Regioselective α-Alkylation
Causality: LiHMDS is chosen over LDA because its increased steric bulk prevents nucleophilic

attack on the Boc carbonyl, ensuring exclusive deprotonation at the C3 carbon.

Dissolve N-Boc-caprolactam (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

Cool strictly to -78 °C.

Add LiHMDS (1.2 eq, 1.0 M in THF) dropwise over 15 minutes. Stir at -78 °C for 1 h to

ensure complete enolization.

Add 1-bromo-2-methoxyethane (1.5 eq) dropwise.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6607985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to slowly warm to room temperature overnight (12 h).

Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC (Hexanes/EtOAc

8:2) will show a new, higher Rf spot.

Purify via flash column chromatography to afford tert-butyl 3-(2-methoxyethyl)-2-

oxoazepane-1-carboxylate.

Step 3: Boc Deprotection
Causality: LiAlH₄ (used in Step 4) will reduce a Boc group to an N-methyl group. To prevent the

formation of the N-methyl tertiary amine, the Boc group must be removed prior to lactam

reduction.

Dissolve the alkylated lactam (1.0 eq) in DCM (0.2 M) and cool to 0 °C.

Add TFA (10.0 eq) dropwise. Self-validation: Effervescence (release of isobutylene and CO₂)

indicates the reaction is proceeding.

Stir at room temperature for 4 h until gas evolution ceases.

Concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO₃ and extract

with DCM (3x). Dry and concentrate to yield 3-(2-methoxyethyl)azepan-2-one as a clear oil.

Step 4: Global Lactam Reduction
Causality: The reduction of a lactam to a cyclic amine via LiAlH₄ proceeds through a stable

tetrahedral intermediate. Elevated temperatures (reflux) are required to collapse this

intermediate and drive the second hydride transfer.

Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under argon.

Add a solution of 3-(2-methoxyethyl)azepan-2-one (1.0 eq) in THF dropwise.

Attach a reflux condenser and heat the mixture to 65 °C for 18 h.

Cool to 0 °C and perform a Fieser Workup: For every
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grams of LiAlH₄ used, cautiously add

mL of H₂O, followed by

mL of 15% NaOH (aq), and finally

mL of H₂O. Causality: The Fieser method prevents the formation of a gelatinous aluminum
hydroxide emulsion, precipitating granular aluminum salts that are easily filtered.

Filter through a pad of Celite, wash with EtOAc, and concentrate to yield the free base 3-(2-

methoxyethyl)azepane.

Step 5: Hydrochloride Salt Formation
Causality: Low-molecular-weight azepane free bases are often volatile, prone to oxidation, and

difficult to handle. Conversion to the HCl salt yields a stable, crystalline solid ideal for long-term

storage and biological assays.

Dissolve the free base (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

Add HCl (2.0 eq, 4.0 M solution in dioxane) dropwise. A white precipitate will form

immediately.

Stir for 1 h at 0 °C to ensure complete precipitation.

Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 3-(2-

methoxyethyl)azepane hydrochloride as a white crystalline solid.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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